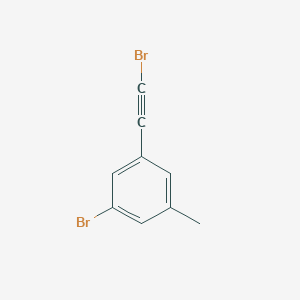

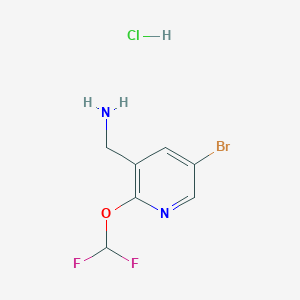

![molecular formula C40H56Cl2S4Sn2 B1384723 (4,8-ビス(4-クロロ-5-(2-エチルヘキシル)チオフェン-2-イル)ベンゾ[1,2-b:4,5-b']ジチオフェン-2,6-ジイル)ビス(トリメチルスタンナン) CAS No. 2239295-69-1](/img/structure/B1384723.png)

(4,8-ビス(4-クロロ-5-(2-エチルヘキシル)チオフェン-2-イル)ベンゾ[1,2-b:4,5-b']ジチオフェン-2,6-ジイル)ビス(トリメチルスタンナン)

説明

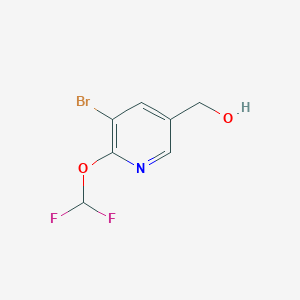

“(4,8-Bis(4-chloro-5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane)” is a chemical compound with the molecular formula C40H56Cl2S4Sn2 . It is also known by its CAS number 2239295-69-1 .

Synthesis Analysis

The synthesis of this compound has been reported in the literature. For instance, a study reported a sulfide oxidation tuning approach in 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene (BDTT) for constructing a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers with different numbers of sulfonyl groups .Molecular Structure Analysis

The molecular structure of this compound can be represented by its IUPAC name [4,8-bis [4-chloro-5- (2-ethylhexyl)thiophen-2-yl]-2-trimethylstannylthieno [2,3-f] 1benzothiol-6-yl]-trimethylstannane . The InChI and Canonical SMILES representations are also available .Chemical Reactions Analysis

The compound has been used in the construction of a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers . These copolymers have shown potential to supersede the D–A-type copolymer and A–A-type homopolymer .Physical And Chemical Properties Analysis

The molecular weight of this compound is 973.5 g/mol . More detailed physical and chemical properties are not explicitly mentioned in the available literature.科学的研究の応用

光起電力用途

この化合物は、小分子ドナーまたは低バンドギャップポリマー半導体の製造に使用されます。 これらの材料は、高効率有機太陽電池の開発に不可欠です .

抗癌研究

腫瘍の増殖を阻害する効果により、潜在的な抗癌剤として有望視されています。 これは、癌治療のための新しい治療法を開発する可能性を示唆しています .

ポリマー半導体

この化合物は、スルホン系デュアルアクセプター1-2 (A1–A2)型コポリマーを構築するための電子リッチなビルディングブロックとして機能します。 これらのコポリマーは、さまざまな電子デバイスにおいてD–A型コポリマーやA–A型ホモポリマーに取って代わる可能性があります .

有機エレクトロニクス

これは、有機太陽電池用のBDTベースのドナーポリマーの合成における重要な成分であり、高電力変換効率を実現することを目指しています .

広帯域ギャップ半導体

この化合物は、ドナー–π–アクセプター (D–π–A) バックボーン構造を持つ広帯域ギャップ (WBG) 2次元 (2D) 線形ポリマーの一部です。 この構造は、高度な半導体材料を開発するために重要です .

将来の方向性

作用機序

Target of Action

The primary target of this compound is the active layer of photovoltaic devices . It is used in the manufacture of these devices due to its ability to enhance solar cell efficiency .

Mode of Action

The compound interacts with its target by forming a critical component within the active layer of the cell . It enhances the efficiency of solar cells by improving the charge carrier mobility and intermolecular charge transfer .

Biochemical Pathways

The compound affects the biochemical pathways related to the production of energy in solar cells . It enhances the light-absorbing properties of the cells due to the presence of polymer donors and non-fullerene acceptors .

Pharmacokinetics

It is known to be soluble in organic solvents such as benzene and dimethylformamide . This solubility can impact its bioavailability in the active layer of photovoltaic devices.

Result of Action

The result of the compound’s action is an increase in the efficiency of solar cells . For instance, a ternary device based on this compound exhibited an efficiency of 15.10%, an open-circuit voltage (Voc) of 0.83 V, a short-circuit current density (Jsc) of 27.68 mA/cm^2, and a fill factor (FF) of 65.25% .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the presence of halogen atoms in the compound leads to deeper HOMO energy levels, which improves the power conversion efficiency of the device . As an organotin compound, it may have potential toxicity and environmental impact . Therefore, appropriate laboratory safety regulations should be followed when handling this compound .

特性

IUPAC Name |

[4,8-bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38Cl2S4.6CH3.2Sn/c1-5-9-11-21(7-3)17-27-25(35)19-29(39-27)31-23-13-15-38-34(23)32(24-14-16-37-33(24)31)30-20-26(36)28(40-30)18-22(8-4)12-10-6-2;;;;;;;;/h13-14,19-22H,5-12,17-18H2,1-4H3;6*1H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXLARDDMGOLESE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CC1=C(C=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC(=C(S5)CC(CC)CCCC)Cl)[Sn](C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56Cl2S4Sn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

973.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

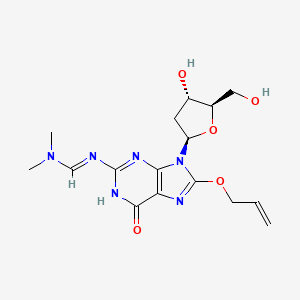

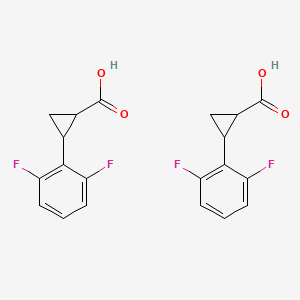

![N(=[N+]=[N-])Ccoc1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C](/img/structure/B1384652.png)

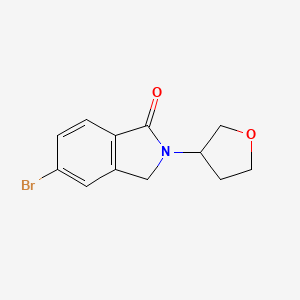

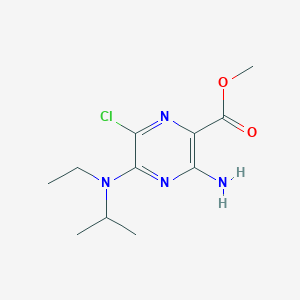

![5-(Aminomethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride](/img/structure/B1384653.png)

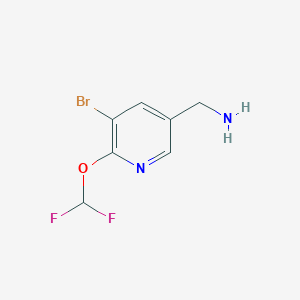

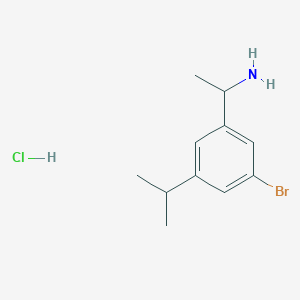

![(R)-3-[2-(Boc-amino)-2-phenylethyl]-5-(2-fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1384654.png)

![4-(((Benzyloxy)carbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1384662.png)